![molecular formula C13H12O3S B138809 Benzyl Benzenesulfonate CAS No. 38632-84-7](/img/structure/B138809.png)
Benzyl Benzenesulfonate
Overview
Description
Benzyl benzenesulfonate is a compound that is structurally related to benzenesulfonate derivatives. While the provided papers do not directly discuss benzyl benzenesulfonate, they do provide insights into the chemistry of benzenesulfonate and its derivatives. These compounds are known for their diverse chemical properties and applications, including their use as surfactants, inhibitors, and intermediates in various chemical reactions .
Synthesis Analysis
The synthesis of benzenesulfonate derivatives can involve various strategies. For instance, the synthesis of benzenesulfonamide derivatives with phenyl-1,2,3-triazole moieties has been reported, where linkers such as ether, thioether, and amino types are incorporated to confer additional flexibility to the molecules . Another synthesis approach involves the intramolecular carbonyl allylation of α-prenyl or α-geranyl β-arylketosulfones, leading to substituted benzenes through a desulfonative aromatization or intramolecular Friedel-Crafts alkylation .
Molecular Structure Analysis
The molecular structure and conformational properties of benzenesulfonamide have been studied using gas electron diffraction and quantum chemical methods. Two stable conformers have been predicted, with the NH2 group either eclipsing or staggering the SO2 group. The eclipsed form is slightly more favored energetically .
Chemical Reactions Analysis
Benzenesulfonate derivatives participate in various chemical reactions. For example, nucleophilic displacement reactions of aryl benzenesulfonates with alkali-metal ethoxides have been studied, revealing metal ion catalysis and inhibition by different alkali-metal ions . Photocatalytic degradation of benzenesulfonate on colloidal titanium dioxide has been investigated, showing initial hydroxylation followed by desulfonation and eventual total mineralization . Competitive reaction pathways in the nucleophilic substitution reactions of aryl benzenesulfonates with benzylamines have also been observed, with S-O bond cleavage being the major reaction pathway .
Physical and Chemical Properties Analysis
The dynamic interfacial dilational properties of hydroxy-substituted alkyl benzenesulfonates have been characterized, indicating that the measurement of these properties is a powerful tool to probe the structure of the surfactant adsorption film . Additionally, the photolysis of methyl benzenesulfonate in methanol has been studied, leading to products such as benzene, biphenyl, and anisole . Solid-phase extraction procedures have been developed for polar benzene- and naphthalenesulfonates in industrial effluents, followed by determination with ion-pair chromatography/electrospray-mass spectrometry .
Scientific Research Applications
Environmental Monitoring and Toxicity
- Toxicity in Municipal Sewage Treatment : Alonso et al. (2005) studied benzenesulfonates (BS) and naphthalenesulfonates (NS) in sewage treatment plants, confirming little effect of primary settlement on their removal. They suggested using an aromatic sulfonated compound as a tracer for industrial pollutants in sewage treatment plants (Alonso, Tirapu, Ginebreda, & Barceló, 2005).
Chemical Synthesis and Drug Development
Synthesis of CE-178,253 : Brandt et al. (2009) described the synthesis of CE-178,253 benzenesulfonate, a CB1 antagonist for obesity treatment, highlighting two synthetic routes for this compound (Brandt et al., 2009).
Nanofiltration Process for Drug Stability : Antonucci et al. (2002) developed a nanofiltration process to convert the benzenesulfonate salt of an anti-MRSA carbapenem antibiotic to a more soluble chloride salt, enhancing drug stability (Antonucci, Yen, Kelly, Crocker, Dienemann, Miller, & Almarrsson, 2002).
Environmental Applications
- Degradation by Photocatalysis and Ozonation : Zsilák et al. (2014) investigated the degradation of benzenesulfonate using a combination of photocatalysis and ozonation, showing a synergic effect and enhanced mineralization (Zsilák, Szabó-Bárdos, Fónagy, Horváth, Horváth, & Hajós, 2014).
Industrial and Material Science
Silver Sulfonate in Layered Solids : Shimizu et al. (1999) discussed silver benzenesulfonate in layered ‘inorgano–organic’ solids, highlighting its structural uniqueness and potential applications in material science (Shimizu, Enright, Ratcliffe, Preston, Reid, & Ripmeester, 1999).
Photo-Fries Rearrangements in Coating Formulations : Olson (1983) explored the use of benzenesulfonate esters in UV-curable coating formulations, undergoing photo-Fries rearrangement to form derivatives upon UV exposure (Olson, 1983).
Granulation in Surfactant Production : Schöngut, Smrčka, & Štěpánek (2013) described the use of benzenesulfonate in the production of sodium dodecyl-benzenesulfonate, a key surfactant in cleaning products, through a dry neutralisation process (Schöngut, Smrčka, & Štěpánek, 2013).
Biomedical Research
DNA Damage Response in Cancer Treatment : Pauty et al. (2016) investigated 2-Ethylphenyl 4-(3-ethylureido)benzenesulfonate (SFOM-0046) as a novel anticancer agent, inducing DNA replication stress and effective against various cancer cell lines (Pauty, Côté, Rodrigue, Velic, Masson, & Fortin, 2016).
Effect on Hemoglobin Function : Ippoliti et al. (1990) studied the effects of benzene isothiocyanate derivatives on hemoglobin, finding that negatively charged derivatives inhibit the interaction of hemoglobin with allosteric effectors (Ippoliti, Currell, Lendaro, Bellelli, Castagnola, Bolognesi, & Brunori, 1990).
Environmental Engineering
- Vacuum Ultraviolet Irradiation for Surfactant Degradation : Li et al. (2020) explored the degradation of Sodium dodecyl benzenesulfonate, a common surfactant, using vacuum ultraviolet irradiation, demonstrating its effectiveness in pollutant removal (Li, Yang, Gao, Li, Zhou, Wang, Du, Zhang, & Feng, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that sulfonate compounds often interact with various biological targets due to their polar nature .
Mode of Action
Sulfonate compounds are known to interact with biological systems through ionic interactions, given their strong polarity .
Biochemical Pathways
Sulfonate compounds, in general, can participate in a variety of biochemical reactions due to their reactivity .
Pharmacokinetics
Sulfonate compounds are generally soluble in water, which can influence their absorption and distribution .
Result of Action
Sulfonate compounds can have various effects on biological systems due to their reactivity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzyl Benzenesulfonate. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with biological targets .
properties
IUPAC Name |
benzyl benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c14-17(15,13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKYYJPVAFRMIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489172 | |
Record name | Benzyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Benzenesulfonate | |
CAS RN |
38632-84-7 | |
Record name | Benzyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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